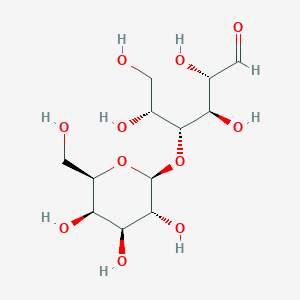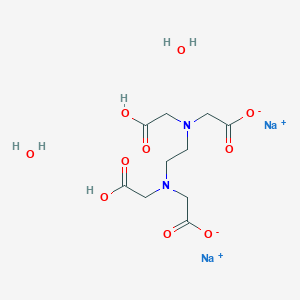
Epilactose
Overview
Description
Epilactose, also known as 4-O-β-galactopyranosyl-D-mannose, is a rare disaccharide found in cow milk. It has garnered attention due to its prebiotic properties and potential health benefits. This compound can be synthesized from lactose using the enzyme cellobiose 2-epimerase from various microbial sources, such as Ruminococcus albus and Caldicellulosiruptor sp. Rt8.B8 . This disaccharide is non-digestible, which means it can pass through the gastrointestinal tract to the colon where it can have beneficial effects on the microbiota .
Synthesis Analysis
The synthesis of this compound has been achieved through the action of cellobiose 2-epimerase on lactose. This enzyme has been produced in recombinant Bacillus subtilis strains, providing a food-grade method for this compound production . The enzyme from Thermoanaerobacterium saccharolyticum expressed in B. subtilis has shown high activity, and the process has been optimized to produce significant quantities of this compound with high purity . Another study identified a thermostable cellobiose 2-epimerase from Caldicellulosiruptor sp. Rt8.B8, which was expressed in E. coli and B. subtilis for efficient this compound production .
Molecular Structure Analysis
This compound is structurally similar to lactose but differs in the configuration of the hydroxyl group at the C-2 position of the mannose moiety. This structural difference is crucial for its resistance to digestion by human enzymes and its prebiotic effects .
Chemical Reactions Analysis
The enzymatic conversion of lactose to this compound is the primary chemical reaction of interest. This reaction is catalyzed by cellobiose 2-epimerase, which has been the focus of various studies aiming to optimize the yield and purity of this compound . The enzyme-mediated reaction is specific and efficient, producing this compound without significant by-products .
Physical and Chemical Properties Analysis
This compound is a reducing disaccharide with prebiotic properties. It is non-digestible and can be used to modulate the gut microbiota, increasing beneficial bacteria such as lactobacilli and bifidobacteria . This compound has been shown to improve calcium absorption in the small intestine and may have a role in lowering the risk of arteriosclerosis . It also has the potential to prevent obesity and metabolic disorders by inducing uncoupling protein-1 in skeletal muscle, which enhances energy expenditure . The physical and chemical properties of this compound allow it to be used as a functional ingredient in food products to confer health benefits .
Scientific Research Applications
Prebiotic Properties and Digestive Health
- Enhanced Calcium Absorption: Epilactose has been found to promote calcium and magnesium absorption in rats, indicating potential benefits for bone health and mineral balance in the body (Nishimukai et al., 2008).
- Gut Microbiota and Health: Dietary supplementation with this compound increases the weight of the cecal wall and the number of beneficial gut bacteria like lactobacilli and bifidobacteria. This points to its role in enhancing gut health (Watanabe et al., 2008).
Metabolic Effects
- Obesity Prevention: Supplementing diets with this compound has shown to prevent obesity and metabolic disorders in mice fed high-fat diets. It does this by increasing the expression of uncoupling protein-1, which enhances energy expenditure (Murakami et al., 2015).
Biotechnological Production
- Enzymatic Production: this compound can be produced enzymatically from lactose using cellobiose 2-epimerase. This process has been studied and optimized for industrial applications (Mu et al., 2013).
- Purification Techniques: Advances in purification techniques, such as semi-preparative HPLC systems, have enabled the production of high-purity this compound, crucial for its use in scientific studies (Kuschel et al., 2017).
Food Industry Applications
- Dairy Product Enhancement: The use of this compound in dairy products is being explored due to its prebiotic properties. It can be produced in situ in dairy products, adding value to these products (Krewinkel et al., 2014).
Mechanism of Action
Target of Action
Epilactose primarily targets the gut microbiota . It has been shown to significantly stimulate the growth of butyrate-producing bacteria . These bacteria play a crucial role in maintaining gut health by producing butyrate, a short-chain fatty acid that serves as a primary energy source for colon cells and has anti-inflammatory properties .
Mode of Action
This compound interacts with its targets, the gut microbiota, by serving as a prebiotic . Prebiotics are non-digestible carbohydrates that promote the growth of beneficial gut bacteria . This compound is fermented by these bacteria, leading to the production of metabolites such as lactate, short-chain fatty acids, and gases . This interaction results in a modulation of the gut microbiota, promoting a healthier gut environment .
Biochemical Pathways
This compound is produced from lactose through a process of non-enzymatic catalysis . It is an epimer of lactose, meaning it has the same molecular formula but a different arrangement of atoms . The biochemical pathways affected by this compound primarily involve the fermentation processes of the gut microbiota . The fermentation of this compound by these bacteria leads to the production of beneficial metabolites, including butyrate .
Pharmacokinetics
As a non-digestible carbohydrate, it is likely that this compound remains largely unabsorbed in the gut, where it can be fermented by the gut microbiota . This allows it to exert its prebiotic effects and promote intestinal mineral absorption .
Result of Action
The fermentation of this compound by the gut microbiota results in the production of several metabolites, including lactate, short-chain fatty acids, and gases . Among these, butyrate is particularly beneficial for gut and systemic health . The production of butyrate is significantly increased in the presence of this compound . This can lead to improved gut health and potentially other systemic benefits .
Action Environment
The action of this compound is influenced by the environment within the gut, including the composition of the gut microbiota . The prebiotic effect of this compound has been observed to be independent of the donor’s diet, suggesting that it may exert its beneficial effects across a range of gut environments . .
Safety and Hazards
When handling Epilactose, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The technological push is expected to broaden the spectrum of lactose-derived bioactive compounds to be produced at an industrial scale in the near future . Lactose obtained from cheese whey is a low-value commodity despite its great potential as raw material for the production of bioactive compounds .
properties
IUPAC Name |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNBNKWCZZMJT-QMRWEYQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50468-56-9, 20869-27-6 | |
| Record name | Epilactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epilactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eplattosio | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPILACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3515BNP809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)


![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)



